2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various types of chemical reactions. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.Safety And Hazards
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Future Directions
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I hope this general information is helpful, and I apologize for not being able to provide more specific information on “2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-10-2-1-9(11(14)8-10)7-12(17)16-5-3-15-4-6-16/h1-2,8,15H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIAJYDEDQMYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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